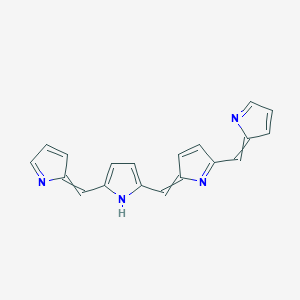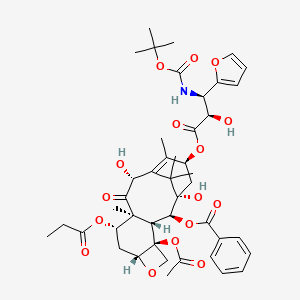
Gold fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold fluoride is a chemical compound that consists of gold and fluorine It is known for its high reactivity and unique properties this compound exists in several oxidation states, including gold(I) fluoride, gold(III) fluoride, and gold(V) fluoride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gold fluoride compounds are typically synthesized through the reaction of gold with fluorine gas. For example, gold(III) fluoride can be prepared by treating gold with fluorine gas at elevated temperatures. The reaction is as follows: [ \text{2 Au (s) + 3 F}_2 \text{(g) → 2 AuF}_3 \text{(s)} ]
Gold(V) fluoride can be synthesized by heating gold metal in an atmosphere of oxygen and fluorine to 370°C at 8 atmospheres to form dioxygenyl hexafluoroaurate, which decomposes to produce gold(V) fluoride .
Industrial Production Methods: Industrial production of this compound is limited due to its high reactivity and the need for specialized equipment to handle the compound safely. The synthesis often requires anhydrous conditions and the use of reagents like xenon difluoride to introduce fluoride ions cleanly .
Analyse Des Réactions Chimiques
Types of Reactions: Gold fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, gold(III) fluoride can act as a strong oxidizing agent, reacting with other compounds to form gold(I) fluoride and fluorine gas.
Common Reagents and Conditions: Common reagents used in reactions with this compound include fluorine gas, xenon difluoride, and krypton difluoride. These reactions typically require controlled environments to prevent decomposition and ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction of gold(V) fluoride with elemental xenon produces xenon tetrafluoride .
Applications De Recherche Scientifique
Gold fluoride has several scientific research applications due to its unique properties:
Chemistry: this compound is used as a reagent in various chemical reactions, particularly in the synthesis of other gold compounds.
Biology: Research is ongoing to explore the potential biological applications of this compound, including its use in imaging and diagnostics.
Medicine: this compound’s reactivity makes it a candidate for developing new therapeutic agents, although its high reactivity also poses challenges.
Mécanisme D'action
The mechanism of action of gold fluoride involves its ability to act as a strong oxidizing agent. In chemical reactions, this compound can accept electrons from other compounds, leading to the formation of gold in a lower oxidation state and the release of fluorine gas. This property is utilized in various applications, including catalysis and materials science .
Comparaison Avec Des Composés Similaires
Silver fluoride: Like gold fluoride, silver fluoride is highly reactive and used in various chemical reactions.
Platinum fluoride: Platinum fluoride shares similar properties with this compound, including its use in catalysis.
Palladium fluoride: Palladium fluoride is another compound with comparable reactivity and applications in catalysis.
Uniqueness: this compound is unique due to its high oxidation states and strong oxidizing properties. Its ability to form stable complexes with fluorine sets it apart from other metal fluorides.
Propriétés
Formule moléculaire |
AuF3 |
|---|---|
Poids moléculaire |
253.96178 g/mol |
Nom IUPAC |
trifluorogold |
InChI |
InChI=1S/Au.3FH/h;3*1H/q+3;;;/p-3 |
Clé InChI |
NIXONLGLPJQPCW-UHFFFAOYSA-K |
SMILES |
F[Au](F)F |
SMILES canonique |
F[Au](F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B1233608.png)







![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one](/img/structure/B1233619.png)




